2-(2-(Benzyloxy)ethoxy)acetic acid
Overview
Description
“2-(2-(Benzyloxy)ethoxy)acetic acid” is a chemical compound with the CAS Number: 93206-09-8 . It has a molecular weight of 210.23 and its IUPAC name is [2-(benzyloxy)ethoxy]acetic acid .
Synthesis Analysis
The synthesis of “2-(2-(Benzyloxy)ethoxy)acetic acid” involves several steps . Sodium hydride in oil is suspended in N,N-dimethylacetamide and a solution of 2-(benzyloxy)ethanol in N,N-dimethylacetamide is added dropwise to the mixture over 10 minutes under ice-cooling . After stirring at room temperature for 15 minutes, the reaction solution is cooled with ice, and chloroacetic acid is added in small portions . The mixture is then stirred at room temperature for 11 hours .
Molecular Structure Analysis
The molecular formula of “2-(2-(Benzyloxy)ethoxy)acetic acid” is C11H14O4 . Unfortunately, the exact structure is not available in the search results.
Physical And Chemical Properties Analysis
“2-(2-(Benzyloxy)ethoxy)acetic acid” is a liquid at room temperature . It should be stored sealed in a dry environment .
Scientific Research Applications
Cross-Linking Reagents for Immunization
2-(2-(Benzyloxy)ethoxy)acetic acid derivatives, specifically phospholipid amide derivatives, have been utilized in the synthesis of heterobifunctional reagents for conjugation to liposomal constructs used in immunization. These compounds introduce hydrophilic polyoxyethylene chains, offering good accessibility and lower intrinsic immunogenicity, essential for developing synthetic vaccination formulations (Frisch, Boeckler, & Schuber, 1996).
Organic Synthesis
The compound plays a role in the selective O-alkylation and dealkylation of flavonoids, demonstrating its utility in organic synthesis. It acts as a protecting group, offering insights into reactivity patterns influenced by steric factors (Kawamura, Takatsuki, Torii, & Horie, 1994).
Photoresists in Lithography
In the field of lithography, derivatives of 2-(2-(Benzyloxy)ethoxy)acetic acid have been used in the synthesis of novel ester acetal polymers for two-component positive photoresists. These compounds exhibit high thermal stability and can be acidolyzed to become soluble in aqueous bases, aiding in the lithographic process (Wang, Chu, & Cheng, 2007).
Chiral Auxiliary Compound
2-(2-(Benzyloxy)ethoxy)acetic acid derivatives, specifically hydroxyphosphinylacetic acid, have been explored as chiral auxiliary compounds. They have potential applications as chiral derivatizing agents for amines and alcohols, evident in their separation in 31P NMR spectra (Majewska, 2019).
Biotransformations
The biotransformations of similar compounds, such as 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, have been studied using bacterial species as biocatalysts. These studies highlight the stereoselective nature of these reactions and their relevance in understanding the configuration of stereogenic centers in organic compounds (Majewska, 2015).
Safety And Hazards
properties
IUPAC Name |
2-(2-phenylmethoxyethoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBYLMXBPGYVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618100 | |
Record name | [2-(Benzyloxy)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Benzyloxy)ethoxy)acetic acid | |
CAS RN |
93206-09-8 | |
Record name | [2-(Benzyloxy)ethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(Benzyloxy)ethoxy]acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6JD35PUZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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